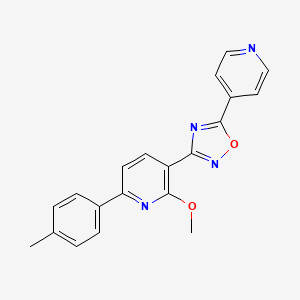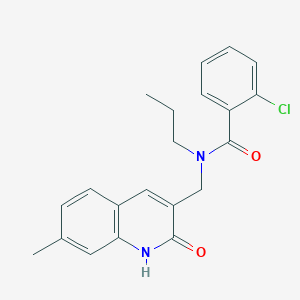
2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is commonly referred to as "AQ-RA 741" and is a member of the quinoline family of compounds. In
Wirkmechanismus
The mechanism of action of AQ-RA 741 is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. AQ-RA 741 has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
AQ-RA 741 has been found to have a number of biochemical and physiological effects in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response. AQ-RA 741 has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the prevention of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
AQ-RA 741 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to have a relatively low toxicity profile, which makes it a safer compound to use in experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the mechanism of action of AQ-RA 741 is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
Zukünftige Richtungen
There are a number of future directions for research on AQ-RA 741. One area of interest is the potential use of this compound as an anti-cancer agent. Further research is needed to determine the mechanism of action of AQ-RA 741 in cancer cells and to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, AQ-RA 741 has been found to exhibit anti-inflammatory properties, and further research is needed to investigate its potential as a treatment for inflammatory diseases. Finally, the synthesis and production of AQ-RA 741 could be optimized to increase its availability for use in scientific research.
Synthesemethoden
AQ-RA 741 can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with chloroacetyl chloride to produce 2-chloro-N-(2-hydroxy-7-methylquinolin-3-yl)acetamide. This intermediate is then reacted with propylamine and benzoyl chloride to yield the final product, 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
AQ-RA 741 has been used in various scientific research studies due to its potential applications in the field of biology. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in studies to investigate the role of inflammation in various diseases, including cancer and neurodegenerative disorders. AQ-RA 741 has also been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJJIHKJSJXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


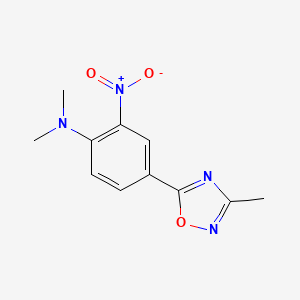
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
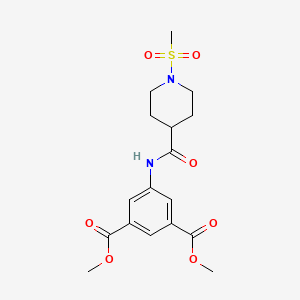
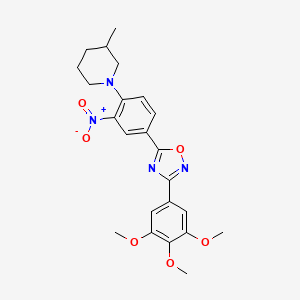
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
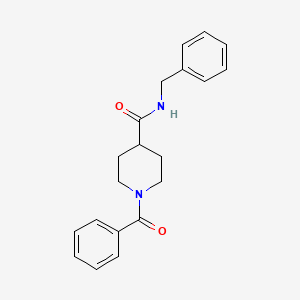
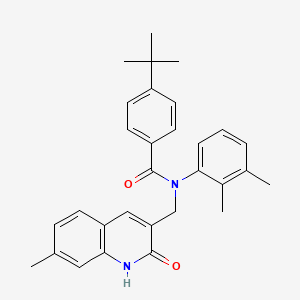
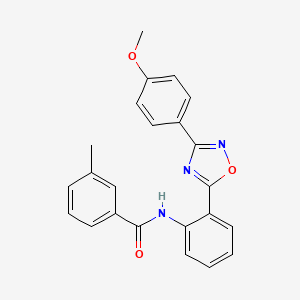
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

